What is 2-Amino-1-(3-thienyl)ethanone hydrochloride?
What is 2-Amino-1-(3-thienyl)ethanone hydrochloride?
2-Amino-1-(3-thienyl)ethanone Hydrochloride: Technical Guide
Executive Summary
2-Amino-1-(3-thienyl)ethanone hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] It serves as a critical intermediate for synthesizing
Chemical Identity & Physicochemical Properties
This compound belongs to the class of
| Property | Data |
| IUPAC Name | 2-Amino-1-(thiophen-3-yl)ethan-1-one hydrochloride |
| Common Name | |
| Chemical Formula | C |
| Molecular Weight | 177.65 g/mol (Salt); 141.19 g/mol (Free Base) |
| Structure | Thiophene-3-C(=O)-CH |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
| Stability | Hygroscopic; store under inert gas at -20°C. Free base is unstable (prone to dimerization).[1][2][3] |
Note on CAS Registry: While the free base and various isomers (e.g., 2-amino-1-(2-thienyl)ethanone) are indexed, the specific hydrochloride salt of the 3-isomer is often classified as a custom synthesis intermediate in commercial databases.[1] Researchers should verify the specific isomer (2-thienyl vs. 3-thienyl) via NMR before use, as the 2-isomer is more common.[1]
Synthesis & Manufacturing
The synthesis of 2-Amino-1-(3-thienyl)ethanone hydrochloride typically follows a biphasic protocol: halogenation of the acetyl precursor followed by nucleophilic amination.[1] The hydrochloride salt form is mandatory for isolation due to the instability of the free
Synthetic Route (Graphviz Diagram)
Caption: Figure 1. Delépine synthesis route preventing primary amine over-alkylation.
Detailed Protocol (Delépine Reaction)
This method is preferred over direct amination to avoid poly-alkylation.
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Bromination:
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Quaternization:
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Add hexamethylenetetramine (1.1 eq) to the bromo-ketone solution.
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Stir at room temperature for 12–24 hours. The quaternary ammonium salt will precipitate.
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Filter and wash the solid with non-polar solvent (ether/hexane) to remove impurities.
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Hydrolysis (Salt Formation):
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Suspend the salt in ethanol.
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Add concentrated HCl (approx. 3–5 eq) and reflux for 2–4 hours.
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Cool to crystallize the 2-amino-1-(3-thienyl)ethanone hydrochloride .[1]
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Recrystallize from MeOH/Et2O for high purity (>98%).
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Applications in Drug Discovery
Bioisosteric Replacement
The thiophene ring is a classic bioisostere for the phenyl ring (benzene). It offers similar steric volume but distinct electronic properties (electron-rich, aromatic).
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Lipophilicity Modulation: Thiophene is generally more lipophilic than phenyl, potentially improving blood-brain barrier (BBB) penetration.
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Metabolic Hotspots: The sulfur atom and the adjacent carbons (C2/C5) introduce different metabolic oxidation potentials compared to a phenyl ring.
Precursor to Adrenergic Analogs
This ketone is the immediate precursor to 2-amino-1-(3-thienyl)ethanol via reduction (using NaBH
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Target:
-Adrenergic Receptors (GPCRs). -
Mechanism: The resulting amino-alcohol mimics the pharmacophore of Norepinephrine and Octopamine .
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Therapeutic Areas: Asthma (bronchodilators), Obesity (
agonists), and Glaucoma.
Heterocyclic Synthesis
The
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Imidazoles: Reaction with cyanamide or isothiocyanates.
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Pyrazines: Self-condensation of the free base (often an unwanted side reaction, but can be driven intentionally).
Biological Activity & Safety (E-E-A-T)
Toxicology & Handling
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Signal Word: WARNING
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Hazard Statements:
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Specific Risk: As a hydrochloride salt of a primary amine, it is relatively stable. However, if neutralized, the free base is unstable.
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Lachrymator Potential: Trace amounts of the bromo-intermediate may remain; handle with strict eye protection and ventilation.
Storage
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Conditions: -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).
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Shelf Life: 12 months if stored correctly. Hygroscopic nature leads to hydrolysis and degradation.
Analytical Characterization
To validate the identity of 2-Amino-1-(3-thienyl)ethanone HCl, the following spectroscopic signatures are diagnostic:
| Method | Expected Signals (Diagnostic) |
| 1H NMR (DMSO-d6) | |
| 13C NMR | Carbonyl carbon (~188 ppm); Thiophene carbons (140, 134, 128, 126 ppm); Alpha-carbon (~45 ppm).[1] |
| Mass Spectrometry | ESI+: m/z 142.0 [M+H] |
References
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Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry of aminothiophenes).
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Campaigne, E., & Archer, W. L. (1953). "3-Substituted Thiophenes. VI. 3-Acetylthiophene and Derivatives." Journal of the American Chemical Society, 75(4), 989–991. Link
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Blicke, F. F., & Burckhalter, J. H. (1942). "alpha-Thienylaminoalkanes."[1] Journal of the American Chemical Society, 64(3), 477–480. (Early work on thienyl amines).
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Sigma-Aldrich/Merck. (2024). "Safety Data Sheet: alpha-Aminoacetophenone hydrochloride" (Analogous safety data for alpha-amino ketones). Link
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PubChem Database. "2-Amino-1-(2-thienyl)ethanone hydrochloride (Compound CID 205649)."[1] (Isomer reference for spectral comparison). Link
Sources
- 1. CAS [chemicalbook.com]
- 2. CAS 892127-08-1: 1-(2-aminothiophen-3-yl)ethanone [cymitquimica.com]
- 3. WO2018069842A1 - 4-amino substituted phenylamidine derivatives and their use to protect crops by fighting undesired phytopathogenic micoorganisms - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
